3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one 3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14763830
InChI: InChI=1S/C20H21N5O2/c1-15-20(27)25(17-7-3-2-6-16(17)22-15)14-19(26)24-12-10-23(11-13-24)18-8-4-5-9-21-18/h2-9H,10-14H2,1H3
SMILES:
Molecular Formula: C20H21N5O2
Molecular Weight: 363.4 g/mol

3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one

CAS No.:

Cat. No.: VC14763830

Molecular Formula: C20H21N5O2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one -

Specification

Molecular Formula C20H21N5O2
Molecular Weight 363.4 g/mol
IUPAC Name 3-methyl-1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]quinoxalin-2-one
Standard InChI InChI=1S/C20H21N5O2/c1-15-20(27)25(17-7-3-2-6-16(17)22-15)14-19(26)24-12-10-23(11-13-24)18-8-4-5-9-21-18/h2-9H,10-14H2,1H3
Standard InChI Key WFRUBSGSOWFYMI-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Introduction

3-Methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one is a complex organic compound featuring a quinoxaline moiety, a piperazine ring, and a pyridine group. This unique combination of functional groups suggests potential biological activity and applications in medicinal chemistry. The compound has a molecular weight of approximately 362.4 g/mol, indicating its relatively large size and complexity.

Structural Features

The structure of 3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one includes:

  • Quinoxaline Moiety: A bicyclic structure consisting of two fused aromatic rings.

  • Piperazine Ring: Substituted with a pyridine group, enhancing its interaction capabilities with biological systems.

  • Pyridine Group: Contributes to the compound's potential pharmacological properties due to its aromatic nature and ability to participate in hydrogen bonding.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:

  • Condensation Reactions: To form the quinoxaline ring.

  • Alkylation Reactions: To introduce the piperazine and pyridine moieties.

  • Oxidation/Reduction Steps: To achieve the desired oxidation state of the compound.

Biological Activities and Potential Applications

Compounds with similar structures have shown various biological activities, including:

  • Antimicrobial Effects: Due to the presence of aromatic rings and nitrogen-containing groups.

  • Anticancer Properties: Potentially through interaction with DNA or enzymes involved in cell proliferation.

  • Neurological Effects: Given the presence of piperazine and pyridine groups, which are common in drugs targeting neurological pathways.

Compound NameStructure FeaturesBiological Activity
3-Methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-oneQuinoxaline, Piperazine, PyridinePotential antimicrobial, anticancer, neurological effects
1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-onePyrazine, Piperazine, PyridineAntimicrobial, anticancer properties
Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylateQuinazoline, Piperazine, PyridinePotential antimicrobial effects

Chemical Reactivity

The chemical reactivity of 3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one can be attributed to the presence of various functional groups. Key reactions may include:

  • Nucleophilic Substitution: At the piperazine nitrogen.

  • Hydrogen Bonding: Involving the pyridine and quinoxaline rings.

  • Redox Reactions: Involving the carbonyl group.

Research and Future Directions

Research into the interactions of 3-methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one with various biological targets is crucial for understanding its pharmacological profile. Interaction studies may include:

  • In Vitro Assays: To assess activity against specific enzymes or receptors.

  • In Vivo Studies: To evaluate its efficacy and safety in animal models.

Given the compound's complex structure and potential biological activities, further investigation is warranted to explore its therapeutic applications.

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